Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
Overview
Description
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a chemical compound with the CAS Number: 84673-46-1 . It has a molecular weight of 153.18 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting ethyl cyanoacetate, 1,2-dibromoethane, potassium carbonate, and DMSO .Molecular Structure Analysis
The IUPAC name of this compound is ethyl (1R,2S)-2-(cyanomethyl)cyclopropanecarboxylate . The InChI Code is 1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7-/m1/s1 .Physical and Chemical Properties Analysis
The compound is a liquid in its physical form . It is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate and related derivatives have been synthesized and evaluated for their biological activities. For example, Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety and evaluated them as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These derivatives showed promising inhibition activities, suggesting potential therapeutic applications in treating diseases like Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).
Metabolic Studies in Plants
Cyclopropane derivatives, including this compound, have been identified as important components in plant metabolism. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This discovery highlights the role of cyclopropane derivatives in the ethylene biosynthesis pathway in plants (Hoffman et al., 1982).
Chemical Properties and Spectroscopy
The chemical properties and spectroscopy of ethyl trans-2-substituted cyclopropanecarboxylates have been extensively studied to understand their structural and electronic characteristics. Kusuyama and Ikeda (1977) investigated the 13C NMR spectra of ethyl trans-2-substituted cyclopropanecarboxylates, providing insights into the substituent effects on the chemical shifts and offering valuable information for the design and synthesis of new cyclopropane derivatives (Kusuyama & Ikeda, 1977).
Enzymatic Catalysis and Polymer Chemistry
Cyclopropane derivatives, including this compound, have found applications in enzymatic catalysis and polymer chemistry. Pang et al. (2003) demonstrated the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst, highlighting the potential of cyclopropane derivatives in the synthesis of polymers and oligomers (Pang et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl (1R,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANVJJFBBHUGPY-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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